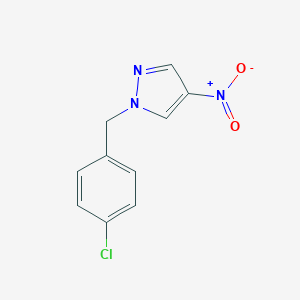

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs and agrochemicals. It is a colorless, crystalline solid with a molecular weight of 253.61 g/mol. This compound has been extensively studied for its chemical and biological properties, and has been found to have a wide range of applications in the fields of drug synthesis and agrochemical research.

Aplicaciones Científicas De Investigación

Therapeutic Applications of Pyrazolines

Pyrazolines, including 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, have been identified as compounds with a wide range of pharmacological effects. Research highlights the versatility of pyrazoline derivatives, which have been shown to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Further pharmacological effects include antiepileptic, antitrypanosomal, antiviral activities, and more. The diversity of biological activities stems from the structural adaptability of pyrazolines, enabling their application in various therapeutic contexts (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Activity of Pyrazoline Derivatives

The exploration of pyrazoline derivatives, including this compound, in anticancer research has been substantial. Pyrazoline is recognized for its significant impact on anticancer activity, prompting extensive research to explore this moiety further. The structural characteristics of pyrazoline facilitate the synthesis of derivatives with potent biological effects, making it an attractive target for anticancer drug development (Ray et al., 2022).

Synthetic Strategies and Bioevaluation

The synthesis and bioevaluation of pyrazoline derivatives are critical for developing new pharmacological agents. Various synthetic methods have been utilized to prepare pyrazoline derivatives, demonstrating potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These findings underscore the importance of pyrazoline scaffolds in designing new compounds with diverse biological applications (Sheetal et al., 2018).

Advanced Synthesis Techniques

Research on the synthesis of pyrazoline derivatives has led to the development of novel synthetic strategies, including multicomponent reactions (MCRs). These methods have proven effective in creating biologically active molecules containing the pyrazoline moiety, showcasing antibacterial, anticancer, antifungal, and antioxidant properties. The advancements in synthetic techniques emphasize the pyrazoline scaffold's potential in pharmaceutical and medicinal chemistry, offering insights into the design of more effective biologically active compounds (Becerra, Abonía, & Castillo, 2022).

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown promising broad-spectrum antibacterial activity against various pathogens such asPseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris .

Mode of Action

Benzylic compounds typically react via sn1 or sn2 pathways, depending on the degree of substitution . The compound’s interaction with its targets likely involves a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

It can be inferred that the compound may interfere with the normal functioning of the bacterial cells, leading to their death .

Pharmacokinetics

Similar compounds are known to be virtually insoluble in water but dissolve in most common organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its targets.

Result of Action

Similar compounds have shown potent cytotoxicity against various human cancer cell lines . This suggests that 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole may also have significant cytotoxic effects.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQFIHRRAOBNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)

![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)

![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)

![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)

![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)

![N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411125.png)

![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)

![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)